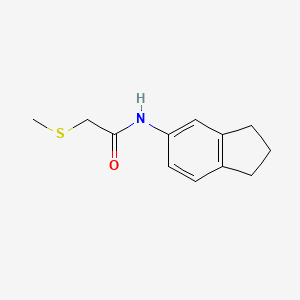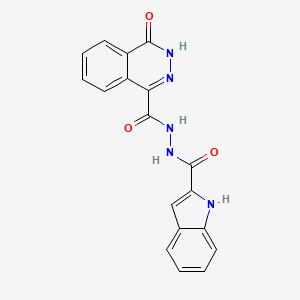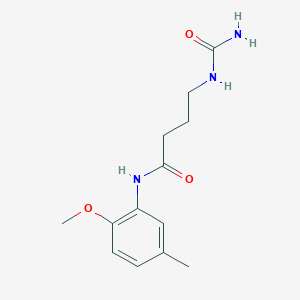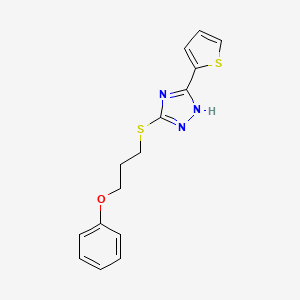
2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide has potential applications in drug development due to its ability to inhibit certain enzymes and proteins. This compound has been studied for its potential use in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, which is a protein that plays a role in the development of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide involves its ability to inhibit certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is a protein that plays a role in cell division. It has also been shown to inhibit the activity of beta-amyloid, which is a protein that plays a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of beta-amyloid, which is a protein that plays a role in the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in treating inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide in lab experiments is its ability to inhibit certain enzymes and proteins, which makes it a useful tool for studying the mechanisms of these proteins. Additionally, this compound has been shown to have potential applications in drug development, which makes it a valuable compound for drug discovery research. One limitation of using this compound in lab experiments is its limited solubility, which may make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide. One area of research is to further study its potential applications in cancer treatment and Alzheimer's disease. Additionally, research could be done to optimize the synthesis method of this compound to improve its yield and solubility. Finally, research could be done to study the structure-activity relationship of this compound to identify more potent analogs.
Métodos De Síntesis
The synthesis of 2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide involves a multistep process. The first step involves the reaction of 4-bromoaniline with ethyl 2-bromoacetate to form 2-(4-bromoanilino)acetic acid ethyl ester. This compound is then reacted with 2-(hydroxymethyl)pyrrolidine to form 2-(hydroxymethyl)-N-(4-bromo-1-ylphenyl)pyrrolidine-1-carboxamide. Finally, the compound is treated with indazole to form this compound.
Propiedades
IUPAC Name |
2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-13-17-5-3-11-22(17)19(25)21-15-7-9-16(10-8-15)23-18-6-2-1-4-14(18)12-20-23/h1-2,4,6-10,12,17,24H,3,5,11,13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSFQKRQKVXCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=C(C=C2)N3C4=CC=CC=C4C=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(hydroxymethyl)-N-[1-[2-(trifluoromethyl)phenyl]propan-2-yl]piperidine-1-carboxamide](/img/structure/B7637032.png)
![N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B7637035.png)
![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl (2R)-2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B7637043.png)
![N-phenyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7637046.png)
![Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7637052.png)

![4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B7637062.png)
![N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B7637101.png)
![1-(4-Hydroxyphenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7637114.png)

![1-[Cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7637125.png)